molecular formula C17H21NO3 B5809470 3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5809470
M. Wt: 287.35 g/mol
InChI Key: ZPKCREQAQPUNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Ketoprofen, and it is used to treat pain, inflammation, and fever. Ketoprofen has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.

Mechanism of Action

The mechanism of action of Ketoprofen involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a critical role in inflammation and pain. Ketoprofen inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Ketoprofen has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Ketoprofen also has antiplatelet effects, which can reduce the risk of thrombosis. It has been shown to have a protective effect on the gastric mucosa, which can reduce the risk of gastrointestinal side effects. Ketoprofen has also been shown to have antioxidant effects, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Ketoprofen has several advantages for lab experiments. It is a well-established compound that has been extensively studied. Its mechanism of action is well understood, and it has been shown to have a high degree of selectivity for COX enzymes. Ketoprofen is also readily available and relatively inexpensive. However, there are some limitations to the use of Ketoprofen in lab experiments. It can have off-target effects, and its use can lead to the development of drug resistance. Additionally, Ketoprofen can have toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ketoprofen. One area of research is the development of novel COX inhibitors that have improved selectivity and reduced toxicity. Another area of research is the investigation of the role of Ketoprofen in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Ketoprofen has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of Ketoprofen, which can help to optimize its use in clinical settings.
Conclusion:
In conclusion, Ketoprofen is a well-established compound that has been extensively studied for its scientific research applications. Its mechanism of action is well understood, and it has several biochemical and physiological effects. Ketoprofen has advantages and limitations for lab experiments, and there are several future directions for its study. The research on Ketoprofen has provided valuable insights into the mechanisms of inflammation and pain, and it has the potential to lead to the development of novel therapeutics for a range of diseases.

Synthesis Methods

The synthesis of Ketoprofen involves the reaction of 2-(4-methoxyphenyl)-1H-pyrrole with isobutyryl chloride in the presence of a base. The resulting intermediate is then treated with 2-propanol and hydrochloric acid to yield Ketoprofen. The synthesis of Ketoprofen is a well-established method, and it has been optimized to produce high yields of the compound.

Scientific Research Applications

Ketoprofen has been extensively studied for its scientific research applications. It has been used as a tool to investigate the mechanisms of inflammation and pain. Ketoprofen has been shown to inhibit the production of prostaglandins, which are responsible for the induction of inflammation and pain. It has also been used to study the role of cyclooxygenase (COX) enzymes in the production of prostaglandins. Ketoprofen is a potent inhibitor of COX enzymes, and its mechanism of action has been well characterized.

properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(2)18-14(7-11-17(19)20)6-10-16(18)13-4-8-15(21-3)9-5-13/h4-6,8-10,12H,7,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCREQAQPUNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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